3-Amino-N-phenyldibenzo[b,d]furan
Description
Significance of Dibenzo[b,d]furan Derivatives in Synthetic Design
Dibenzo[b,d]furan and its derivatives are prized in synthetic design due to their rigid, planar structure and their presence in numerous biologically active compounds. thesciencein.orgrsc.org This scaffold is a key component in many natural products and has been explored for its potential in medicinal chemistry. thesciencein.orgnih.gov The inherent properties of the dibenzo[b,d]furan core, such as its thermal stability, make it a useful component in materials science as well. biointerfaceresearch.com
The versatility of the dibenzo[b,d]furan framework allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives. These modifications can be strategically employed to fine-tune the electronic and steric properties of the molecule, which is crucial for applications in drug discovery and the development of organic electronic materials. nih.govresearchgate.net For instance, the introduction of various functional groups can lead to compounds with potential anticancer, antibacterial, and antifungal activities. thesciencein.orgbiointerfaceresearch.com
Recent synthetic strategies have focused on developing efficient and environmentally friendly methods to construct the dibenzo[b,d]furan nucleus. rsc.org These methods often involve transition metal-catalyzed cross-coupling reactions, which allow for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The ability to readily access a variety of substituted dibenzo[b,d]furans is essential for exploring their structure-activity relationships and unlocking their full potential in various scientific fields. nih.gov
Evolution of Aminated Dibenzo[b,d]furan Scaffolds
The development of aminated dibenzo[b,d]furan scaffolds has been a significant area of research, driven by the desire to create novel compounds with enhanced biological activities and material properties. The introduction of an amino group onto the dibenzo[b,d]furan framework can dramatically alter the molecule's electronic properties, solubility, and ability to interact with biological targets.
Early methods for the synthesis of aminated dibenzo[b,d]furans often involved harsh reaction conditions and offered limited control over regioselectivity. However, recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods. These modern techniques, which often utilize transition metal catalysts, allow for the precise installation of amino groups at specific positions on the dibenzo[b,d]furan core. researchgate.net
A key strategy in the evolution of these scaffolds involves the use of a molecular hybridization approach. nih.gov This involves combining the dibenzo[b,d]furan moiety with other pharmacophoric groups, such as triazoles, to create hybrid molecules with potentially synergistic or enhanced biological activities. nih.gov This approach has proven successful in the development of potent inhibitors of various biological targets. nih.gov The continuous refinement of synthetic methodologies and the exploration of novel molecular architectures are key drivers in the ongoing evolution of aminated dibenzo[b,d]furan scaffolds. nih.gov
Positioning of 3-Amino-N-phenyldibenzo[b,d]furan within Contemporary Heterocyclic Research
Within the broad landscape of heterocyclic chemistry, this compound holds a specific and noteworthy position. Its structure, which combines the rigid dibenzo[b,d]furan core with a flexible N-phenylamino substituent, makes it an intriguing target for both synthetic and medicinal chemistry research. nih.govglpbio.com
The presence of the N-phenylamino group at the 3-position introduces a key functional handle for further chemical modifications. This allows for the exploration of a wide range of derivatives with tailored properties. For example, the synthesis of biotinylated p-terphenyls based on a similar 3-phenyldibenzo[b,d]furan motif has been explored to investigate their biological targets. figshare.com
The compound's structure is also relevant in the context of materials science. The dibenzo[b,d]furan core is known for its thermal stability and electronic properties, which are desirable characteristics for organic electronic materials. The addition of the N-phenylamino group can further modulate these properties, potentially leading to the development of new materials for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The study of such compounds contributes to the broader understanding of structure-property relationships in π-conjugated organic materials. acs.org
Structure
3D Structure
Properties
IUPAC Name |
N-phenyldibenzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c1-2-6-13(7-3-1)19-14-10-11-16-15-8-4-5-9-17(15)20-18(16)12-14/h1-12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIHAFJMGYOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis of 3 Amino N Phenyldibenzo B,d Furan and Analogues
Advanced Methodologies for Dibenzo[b,d]furan Core Construction
The construction of the dibenzo[b,d]furan core is a critical step in the synthesis of its derivatives. rsc.org This tricyclic heterocyclic system, consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, can be assembled through various modern synthetic methods. rsc.orgbiointerfaceresearch.com These strategies often focus on the formation of the C-O bond of the furan ring or the cyclization of diaryl ether precursors. rsc.org
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis stands as a cornerstone for the synthesis of dibenzofurans, offering high efficiency and functional group tolerance. nih.gov Catalysts based on palladium, copper, and iron have been extensively developed for the intramolecular cyclization reactions that lead to the dibenzo[b,d]furan skeleton. organic-chemistry.orgacs.orgrsc.org
Palladium-catalyzed reactions are highly effective for constructing the dibenzofuran (B1670420) framework. One prominent method involves the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. organic-chemistry.orgorganic-chemistry.org This approach, which can be performed in refluxing ethanol (B145695) with palladium acetate (B1210297) as the catalyst and without the need for a base, offers a straightforward route to dibenzofurans with yields ranging from 80–93%. organic-chemistry.org The reaction demonstrates broad substrate tolerance, accommodating electron-rich, electron-neutral, and electron-deficient groups. organic-chemistry.org The proposed mechanism involves the in situ formation of a Pd(0) species, which undergoes oxidative addition to the diazonium salt, followed by C–H activation and reductive elimination to furnish the dibenzofuran product. organic-chemistry.org
Another powerful palladium-catalyzed method is the dehydrogenative ring closure of diphenyl ethers. rsc.org This reaction uses palladium acetate under an oxygen atmosphere, where the addition of an inert solvent can increase the yield of the desired dibenzofuran. rsc.org Furthermore, intramolecular oxidative C-C bond formation catalyzed by palladium(II) in the presence of pivalic acid as the solvent has been shown to provide high yields and accommodate a wide range of substrates. organic-chemistry.org The synthesis of dibenzofurans from o-iododiaryl ethers can also be achieved using a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.org
The amination of aryl triflates, which can be derived from phenols, represents a viable pathway for introducing amino groups onto pre-formed rings. acs.org A combination of DPPF (1,1-bis(diphenylphosphino)ferrocene) and Pd(dba)2 has been shown to effectively catalyze the amination of aryl triflates. acs.org This methodology allows for the conversion of phenols to arylamines, a key transformation for accessing amino-substituted dibenzofurans. acs.org
| Catalyst System | Starting Material | Key Features | Yield (%) |
| Pd(OAc)2 | ortho-Diazonium salts of diaryl ethers | Base-free, refluxing ethanol | 80-93 organic-chemistry.org |
| Pd(OAc)2 / O2 | Diphenyl ethers | Dehydrogenative coupling | - rsc.org |
| Pd(II) / Pivalic acid | Diaryl amines | Oxidative C-C bond formation | - organic-chemistry.org |
| Pd/C | o-Iododiaryl ethers | Ligand-free, reusable catalyst | - organic-chemistry.org |
| Pd(dba)2 / DPPF | Aryl triflates | Conversion of phenols to anilines | - acs.org |
Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of the dibenzofuran core. acs.orgacs.org One innovative method involves the copper-catalyzed deborylative ring contraction of dibenzoxaborins. acs.orgacs.orgresearchgate.net This transformation proceeds under mild conditions and demonstrates a broad substrate scope, allowing for the preparation of various functionalized dibenzofurans. acs.orgresearchgate.net The proposed catalytic cycle involves the transmetalation of the dibenzoxaborin with a copper(II) species, followed by oxidation to a copper(III) intermediate that undergoes C–O bond formation. acs.org
Another significant copper-catalyzed approach is the cyclization of diaryliodonium salts in water. acs.orgnih.gov This method provides an efficient route to a variety of dibenzofuran derivatives in good to excellent yields through an oxygen–iodine exchange mechanism. acs.orgnih.gov The Ullmann condensation, a classic copper-catalyzed reaction, is also employed for the intramolecular cyclization to form the dibenzofuran ring, particularly in the synthesis of complex natural products like vialinin B, a 3-phenyldibenzo[b,d]furan. figshare.comresearchgate.net Additionally, copper-catalyzed oxidative C(sp2)–H cycloetherification of o-arylphenols has been developed for the direct preparation of multisubstituted dibenzofurans. researchgate.net
| Catalyst System | Starting Material | Key Features | Yield (%) |
| Cu(OAc)2 / Ag2CO3 | Dibenzoxaborins | Deborylative ring contraction, mild conditions | - acs.org |
| CuI / Ligand | Diaryliodonium salts | Oxygen-iodine exchange in water | up to 96 acs.orgnih.gov |
| Copper | Diaryl ethers | Ullmann condensation | - figshare.com |
| Copper | o-Arylphenols | Oxidative C(sp2)–H cycloetherification | - researchgate.net |
Iron catalysis has emerged as an environmentally benign and cost-effective strategy for C-H functionalization and bond formation. nih.govmdpi.comnih.gov Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions enable the direct formation of C-C and C-heteroatom bonds from C-H bonds, representing a highly atom-economical approach. nih.govmdpi.com In the context of dibenzofuran synthesis, iron-catalyzed CDC can be utilized for the construction of the benzofuran (B130515) framework, which is a precursor to dibenzofurans. researchgate.net For instance, the total synthesis of lithospermic acid has employed an Fe-catalyzed CDC reaction for the rapid construction of the benzofuran core. researchgate.net
Furthermore, iron catalysis is effective for the amidation of C-H bonds. rsc.org An iron-catalyzed cross-dehydrogenative C-H amidation of benzofurans with anilines, using DDQ as an oxidant under mild conditions, provides a direct route to diarylamine derivatives incorporating the benzofuran motif. rsc.org This methodology, which is believed to proceed through a nitrogen-centered anilino radical, is highly relevant for the introduction of the N-phenylamino group onto a pre-existing dibenzofuran or benzofuran scaffold. rsc.org
| Catalyst System | Reaction Type | Key Features |
| Iron catalyst | Cross-Dehydrogenative Coupling (CDC) | Benzofuran framework construction researchgate.net |
| FeCl3 / DDQ | C-H Amidation | Direct synthesis of diarylamines from benzofurans and anilines rsc.org |
Metal-Free Cyclization Strategies
While transition metals are powerful catalysts, metal-free strategies for dibenzofuran synthesis are gaining attention due to their potential for reduced cost and environmental impact. nih.gov These methods often rely on different activation modes, such as photochemical reactions or the use of strong bases. nih.gov For instance, photo-induced methods have been developed for the synthesis of sulfonated 2,3-dihydrobenzofuran (B1216630) derivatives from 2-allylphenol (B1664045) derivatives. nih.gov Base-mediated protocols, such as those employing Cs2CO3 or KOH, have been successful in synthesizing various dihydrobenzofuran scaffolds through cyclization reactions. nih.govmdpi.com Although these examples focus on dihydrobenzofurans, the underlying principles of intramolecular cyclization can be extended to the synthesis of the fully aromatic dibenzofuran system. For example, a transition-metal-free one-pot synthesis of fused benzofuran-amines has been developed using Cs2CO3 in DMSO. mdpi.com
Multi-Step Synthetic Pathways to N-Substituted Dibenzo[b,d]furan-amines
The synthesis of N-substituted dibenzo[b,d]furan-amines, such as 3-Amino-N-phenyldibenzo[b,d]furan, typically involves a multi-step sequence. walisongo.ac.id A common strategy involves the initial construction of the dibenzofuran core, which is then functionalized. For example, a nitro group can be introduced onto the dibenzofuran ring, followed by its reduction to an amino group. mdpi.com This amino group can then undergo a coupling reaction with a phenyl-containing moiety.
A direct and effective method to synthesize primary amines of polycyclic aromatic compounds, including dibenzofuran, is through a copper(I)-catalyzed Ullmann C-N coupling reaction using aqueous ammonia (B1221849). nih.gov This approach avoids the multi-step nitro-reduction sequence. nih.gov Once the primary amine is installed, the synthesis of N-substituted derivatives can be achieved. For instance, the coupling of 2-bromodibenzothiophene (B1267234) with various primary and secondary amines has been successfully demonstrated using a copper(I) oxide catalyst. nih.gov A similar strategy could be envisioned for the N-arylation of aminodibenzofurans.
Palladium-catalyzed C-N Buchwald-Hartwig cross-coupling is another powerful tool for synthesizing N-aryl derivatives. mdpi.com This reaction has been used to couple 3-aminobenzo[b]furans with 1-bromo-3,4,5-trimethoxybenzene in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com This methodology is directly applicable to the synthesis of N-phenyldibenzo[b,d]furan-amines from the corresponding aminodibenzofuran and a halobenzene.
Aryl amidines can be prepared directly from nitriles and primary amines using a strong base to activate the amine. nih.gov This offers another potential route for creating the N-phenyl bond in the target molecule, assuming a suitable nitrile-functionalized dibenzofuran precursor.
| Reaction | Reagents/Catalyst | Application | Reference |
| Nitration followed by Reduction | HNO3/H2SO4, then Fe/HCl | Introduction of an amino group | mdpi.com |
| Ullmann C-N Coupling | Cu2O / aq. NH3 | Direct synthesis of primary aminodibenzofurans | nih.gov |
| Buchwald-Hartwig Cross-Coupling | Pd(OAc)2 / rac-BINAP / Cs2CO3 | Synthesis of N-aryl aminobenzofurans | mdpi.com |
| Strong Base Activation | Strong Base (e.g., organolithium) | Synthesis of N-substituted aryl amidines from nitriles and amines | nih.gov |
Regioselective Functionalization of the Dibenzo[b,d]furan System
The dibenzo[b,d]furan skeleton is the foundational structure upon which the target molecule is built. Achieving regioselective functionalization, particularly at the C3 position, is a critical challenge in the synthesis of 3-substituted derivatives. Modern synthetic methods have enabled chemists to overcome the challenges associated with controlling the position of substitution on this aromatic system.
One powerful strategy is the direct C–H bond functionalization. nih.gov This approach allows for the introduction of functional groups onto the dibenzofuran ring without pre-functionalization, offering a more atom-economical route. For instance, iridium-catalyzed C-H borylation can be used to install a boryl group at specific positions, which then serves as a versatile handle for subsequent cross-coupling reactions. nih.gov The regioselectivity of such reactions is governed by the directing effects of existing substituents and the specific catalytic system employed. nih.gov
Alternative strategies involve the cyclization of appropriately substituted precursors. For example, palladium-catalyzed intramolecular O-arylation of 2-arylphenols or C-C bond formation from diaryl ethers can construct the dibenzofuran ring system with substituents already in place. nih.gov The choice of precursors and reaction conditions dictates the final substitution pattern. For instance, the Cadogan reaction, a reductive cyclization of nitroarenes, can proceed with high regioselectivity, influenced by the electronic properties of the starting material. nih.gov To synthesize the 3-amino derivative specifically, a common route involves the nitration of dibenzo[b,d]furan, followed by reduction of the nitro group. However, nitration can often lead to a mixture of isomers, necessitating careful separation. A more controlled approach is to start with a precursor that already contains a directing group to ensure functionalization at the desired position.
Optimization of Reaction Conditions and Yields
Once a 3-functionalized dibenzo[b,d]furan, such as 3-bromodibenzo[b,d]furan, is obtained, the subsequent crucial step is the formation of the C-N bond with aniline (B41778) to yield this compound. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgbristol.ac.uk Optimization of these reactions is paramount to achieving high yields and purity.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope. bristol.ac.uk The optimization of this reaction involves the careful selection of several key parameters: the palladium precatalyst, the phosphine ligand, the base, and the solvent. acs.orgyoutube.com Precatalysts have evolved to improve activity and stability, with generations three and four being widely used for their compatibility with numerous ligands. youtube.com The choice of ligand is critical and is often dictated by the nature of the amine nucleophile. youtube.com For aryl amines like aniline, bulky electron-rich phosphine ligands such as XPhos or RuPhos have shown great efficacy. nih.gov
The base plays a multifaceted role, and its choice is often linked to the solvent. In nonpolar solvents like toluene, strong, non-nucleophilic bases such as sodium tert-butoxide or potassium phosphate (B84403) are often effective. acs.org For more challenging substrates, stronger bases like potassium hexamethyldisilazide (KHMDS) may be required. nih.gov The reaction temperature is another critical variable, with temperatures typically ranging from 80 to 100 °C, although thermally sensitive substrates may benefit from lower temperatures coupled with stronger bases. youtube.com
The Ullmann condensation is an older, copper-catalyzed method for C-N bond formation. wikipedia.org Traditionally, it required harsh conditions, including high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.orgresearchgate.net Modern advancements have introduced ligand-accelerated catalysis, allowing the reaction to proceed under much milder conditions. acs.org Ligands such as 1,10-phenanthroline (B135089) or N-methylglycine can significantly improve the efficiency and rate of the Ullmann reaction, sometimes even enabling it to proceed at room temperature. acs.org The choice of base, such as potassium phosphate (K3PO4), and solvent remains crucial for success. acs.org
The following table provides an example of how reaction conditions can be systematically varied to optimize the yield of a cross-coupling reaction, based on findings for similar synthetic challenges. nih.gov
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Moderate |
| 2 | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 110 | Improved |
| 3 | G3-XPhos | - | KHMDS | THF | 80 | High |
| 4 | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 140 | Moderate |
| 5 | CuI | N-Methylglycine | K₃PO₄ | DMSO | 120 | Improved |
This table is a representative example of an optimization study and does not reflect actual experimental data for the synthesis of this compound.
Purification Techniques for Complex Organic Syntheses
The final stage in obtaining pure this compound involves rigorous purification to remove unreacted starting materials, catalyst residues, and any side products formed during the synthesis. Given the complexity of the molecule and the potential for isomeric impurities, a combination of purification techniques is often necessary.
Column chromatography is the most common method for the purification of complex organic molecules. nih.govresearchgate.net In this technique, the crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) is passed through the column. nih.gov Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. By carefully selecting the eluent system, the target compound can be isolated from impurities.
For compounds that are difficult to separate by standard silica gel chromatography, or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) is employed. acs.org Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-functionalized silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is particularly effective for purifying relatively polar organic compounds. acs.org The high resolution of HPLC allows for the separation of closely related isomers and impurities.
Following chromatographic purification, recrystallization is often used as a final step to obtain a highly crystalline and pure product. This technique relies on the principle that the solubility of a compound in a solvent is temperature-dependent. The purified compound is dissolved in a hot solvent, and as the solution cools, the compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.
Elucidation of Molecular Structure and Conformation
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H NMR, ¹³C NMR])
Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-Amino-N-phenyldibenzo[b,d]furan, are not available in published literature.
Infrared (IR) Spectroscopy
Characteristic IR absorption frequencies (cm⁻¹) corresponding to the functional groups of this compound, such as N-H and C-O-C stretches, have not been documented.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
While the molecular weight of the compound is known, detailed mass spectrometry analysis, including fragmentation patterns and high-resolution mass data for precise mass determination, is not publicly accessible.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Data regarding the electronic transitions of this compound, including wavelengths of maximum absorption (λmax), are not available.
X-ray Crystallography for Solid-State Structural Analysis
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information on its crystal system, space group, unit cell dimensions, and solid-state molecular geometry is unknown.
Conformational Analysis of the N-Phenyl Moiety and Dibenzo[b,d]furan Core
Without experimental or computational studies, a conformational analysis detailing the rotational barriers and preferred dihedral angles between the N-phenyl group and the dibenzo[b,d]furan core cannot be provided.
Advanced Chemical Reactivity and Transformation Studies
Reactivity of the Amino Group: Nucleophilic and Electrophilic Transformations
The secondary amino group in 3-Amino-N-phenyldibenzo[b,d]furan is a key site for chemical modifications. Its lone pair of electrons makes it nucleophilic, while the N-H bond allows for a range of electrophilic transformations.
Nucleophilic Character: The nitrogen atom can act as a nucleophile, participating in reactions with various electrophiles. This reactivity is fundamental for building more complex molecules from the parent amine.
Acylation: The amino group is expected to react readily with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used as a protecting strategy for the amino group or to introduce new functional moieties.
Alkylation: Reaction with alkyl halides can lead to the formation of tertiary amines. However, polyalkylation can be an issue, potentially leading to the formation of a quaternary ammonium (B1175870) salt. youtube.com
Reaction with Carbonyls: Condensation with aldehydes and ketones can form enamines or, under reductive amination conditions (using a reducing agent like sodium borohydride), can lead to the formation of more substituted amines.
Electrophilic Transformations: While the amino group is primarily nucleophilic, it can undergo transformations where it is attacked by nucleophiles, particularly after conversion to an intermediate species.
Diazotization: Although less common for secondary aromatic amines compared to primary amines, if the N-phenyl group were replaced by a hydrogen (forming 3-aminodibenzofuran), the resulting primary amine could be converted to a diazonium salt using nitrous acid (HNO₂). This highly versatile intermediate could then be substituted by a wide variety of nucleophiles (halides, cyanide, hydroxyl, etc.) in Sandmeyer-type reactions.
Buchwald-Hartwig Amination: The synthesis of the parent compound itself, this compound, can be achieved via a palladium-catalyzed cross-coupling reaction between 3-halodibenzofuran (e.g., 3-bromodibenzofuran) and aniline (B41778), or between 3-aminodibenzofuran (B1200821) and a halobenzene. This reaction highlights the reactivity of the N-H bond in the presence of a metal catalyst.
Electrophilic Aromatic Substitution on Dibenzo[b,d]furan Rings
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction for electron-rich aromatic systems like dibenzofuran (B1670420). acs.orguoanbar.edu.iq The rate and regioselectivity of these reactions on this compound are controlled by the powerful activating and directing effects of the N-phenylamino group and the furan (B31954) oxygen.
The -NHPh group is a strong activating group and an ortho, para-director. libretexts.org This means it directs incoming electrophiles to the positions ortho and para to itself. The oxygen of the furan ring also directs substitution to its ortho positions.
Predicted Regioselectivity: Based on the combined directing effects, the most likely positions for electrophilic attack are C2 and C4.
Position C4: This position is ortho to the strongly activating amino group.
Position C2: This position is para to the amino group and ortho to the furan oxygen.
The substitution pattern of dibenzofuran itself favors attack at the C2 and C8 positions, followed by C4 and C6. acs.org The presence of the powerful amino group at C3 overrides this intrinsic preference, strongly directing substitution to C2 and C4. Steric hindrance from the N-phenyl group might slightly disfavor substitution at the C4 position compared to the C2 position.
Common EAS Reactions: The activated ring system is expected to undergo a variety of EAS reactions under relatively mild conditions. masterorganicchemistry.comyoutube.com
| Reaction | Reagents | Expected Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 3-Amino-4-nitro-N-phenyldibenzo[b,d]furan and/or 3-Amino-2-nitro-N-phenyldibenzo[b,d]furan |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 3-Amino-4-bromo-N-phenyldibenzo[b,d]furan and/or 3-Amino-2-bromo-N-phenyldibenzo[b,d]furan |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-2-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-Amino-4-acyl-N-phenyldibenzo[b,d]furan and/or 3-Amino-2-acyl-N-phenyldibenzo[b,d]furan (May require protection of the amino group to prevent acylation at the nitrogen) |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the dibenzofuran core is generally difficult as it lacks a strong electron-withdrawing group and requires a good leaving group. Such reactions are not expected to occur on the parent this compound molecule.
However, if the molecule is first functionalized via EAS to introduce a halogen (e.g., at the C2 or C4 position) and a strong electron-withdrawing group (like a nitro group), SNAr could become feasible. For instance, if 3-Amino-4-bromo-2-nitro-N-phenyldibenzo[b,d]furan were synthesized, the bromine atom could potentially be displaced by strong nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. researchgate.net
Oxidation and Reduction Pathways of the Dibenzo[b,d]furan Skeleton
Oxidation: The dibenzofuran skeleton, particularly the furan ring component, can be susceptible to oxidation. nih.gov
Furan Ring Oxidation: Strong oxidizing agents can lead to the cleavage of the furan ring. In some furan-containing systems, oxidation can unmask a reactive electrophilic species, which can be trapped by nucleophiles. tcichemicals.com For example, photo-oxidation in the presence of a sensitizer (B1316253) generates singlet oxygen, which can react with the furan moiety. nih.gov
Amino Group Oxidation: The amino group itself can be a site of oxidation, leading to complex product mixtures, including colored radical cations.
Oxidative Coupling: Phenolic derivatives of dibenzofuran are known to undergo oxidative coupling reactions. While the subject molecule is not a phenol, its activated nature could potentially lead to oxidative polymerization or coupling under certain conditions.
Reduction:
Catalytic Hydrogenation: The aromatic rings of the dibenzofuran skeleton are generally resistant to reduction and require high-pressure catalytic hydrogenation, which would likely lead to the saturation of all three rings.
Birch Reduction: Reduction with sodium or lithium in liquid ammonia (B1221849) with an alcohol (Birch reduction) could potentially reduce one of the benzene (B151609) rings, but the furan ring's sensitivity to strong reducing conditions might lead to ring opening.
Nitro Group Reduction: A common related reduction is the conversion of a nitro-dibenzofuran to an aminodibenzofuran, typically achieved with reagents like iron or tin in acidic media. youtube.com This is a key step in the synthesis of many amino-dibenzofuran derivatives.
Ring-Opening and Rearrangement Reactions
The furan ring within the dibenzofuran skeleton is stabilized by aromaticity, but it can be induced to open under specific conditions. kyoto-u.ac.jpresearchgate.net These reactions often provide access to functionalized biphenyl (B1667301) derivatives.
Reductive Cleavage: Treatment with strong reducing agents like alkali metals (e.g., lithium powder) can cleave the C-O bond of the furan ring. kyoto-u.ac.jp This process generates a dianionic intermediate that can be trapped by various electrophiles, installing functional groups.
Transition-Metal Catalyzed Ring-Opening: Nickel and other transition metals can catalyze the cleavage of the otherwise inert C-O bond, often in cross-coupling type reactions where a new C-C bond is formed. researchgate.net
Acid-Catalyzed Ring-Opening: Under harsh acidic conditions, protonation of the furan oxygen can initiate ring-opening, although this is less controlled and can lead to a mixture of products. rsc.org
Rearrangement reactions of the dibenzofuran skeleton are not common due to its aromatic stability. However, rearrangements can occur in the intermediates formed during ring-opening reactions or under photochemical conditions.
Derivatization Strategies for Functionalization
The functionalization of this compound can be achieved through various strategies, leveraging the reactivity of both the amino group and the aromatic rings. These derivatizations are crucial for synthesizing analogs with tailored properties.
| Strategy | Reaction Type | Target Site | Purpose |
| Acylation/Sulfonylation | Nucleophilic Attack | Amino Group | Protection of amine, introduction of new functional groups (e.g., amides, sulfonamides). |
| Halogenation | Electrophilic Aromatic Substitution | C2 and/or C4 positions | Introduction of a handle for further cross-coupling reactions. |
| Nitration followed by Reduction | EAS / Reduction | C2 and/or C4 positions | Introduction of a second amino group. |
| Palladium Cross-Coupling | Suzuki, Heck, Buchwald-Hartwig, etc. | Halogenated derivatives (e.g., at C2/C4) | Formation of C-C, C-N, or C-O bonds to attach diverse substituents. |
| Ring Opening | Reductive Cleavage / Metal Catalysis | Furan Ring | Synthesis of functionalized biphenyls. |
A powerful two-step strategy involves first performing an electrophilic halogenation at the C2 or C4 position. This newly installed halogen can then serve as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of alkyl, aryl, vinyl, or other amino groups, thus enabling access to a vast chemical space.
Theoretical and Computational Investigations of Electronic and Molecular Properties
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT methods can provide accurate descriptions of molecular geometries, energies, and a host of other electronic parameters. For 3-Amino-N-phenyldibenzo[b,d]furan, DFT calculations are instrumental in elucidating its intrinsic characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter that reflects the molecule's kinetic stability and its electronic excitation properties. researchgate.net
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. researchgate.net In the context of this compound, DFT calculations can predict these energy values, offering a quantitative measure of its electronic behavior. The calculated HOMO and LUMO energies are indicative of the charge transfer that can occur within the molecule. scirp.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.50 |
| LUMO Energy | -1.80 |
| Band Gap (ΔE) | 3.70 |
DFT calculations can provide detailed information about the composition and spatial distribution of molecular orbitals. For this compound, analyzing the contributions of different atoms and functional groups to the HOMO and LUMO can reveal which parts of the molecule are most involved in electron donation and acceptance. For instance, the amino group is expected to contribute significantly to the HOMO, reflecting its electron-donating nature, while the dibenzofuran (B1670420) core and the phenyl ring may have a more dominant role in the LUMO.
Furthermore, DFT can be used to calculate the distribution of electron density throughout the molecule, often visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps use a color-coded system to represent regions of high and low electron density, identifying potential sites for electrophilic and nucleophilic attack. nih.gov
Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. These indices provide a more nuanced understanding of its reactivity profile.
Electronegativity (χ): Represents the molecule's tendency to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap is associated with greater hardness. scirp.org
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment.
These parameters are invaluable for predicting how this compound will interact with other chemical species. researchgate.net
| Reactivity Index | Definition | Illustrative Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.85 eV |
| Chemical Softness (S) | 1/η | 0.54 eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.60 eV |
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical descriptors, derived from DFT and other computational methods, serve as powerful tools for predicting the reactivity of molecules like this compound. researchgate.net By correlating these calculated parameters with experimental observations for similar compounds, it is possible to make informed predictions about the behavior of the target molecule in various chemical reactions.
For example, the calculated local reactivity descriptors, such as Fukui functions, can identify the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. This level of detail is crucial for understanding reaction mechanisms and designing targeted synthetic strategies.
Molecular Dynamics Simulations and Conformational Landscapes
While DFT calculations provide valuable information about the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms over time. nih.gov For a flexible molecule like this compound, which has rotational freedom around the N-phenyl bond, MD simulations can be used to explore its conformational landscape. nih.gov
By running simulations at different temperatures, it is possible to identify the most stable conformations, calculate the energy barriers between them, and understand how the molecule's shape fluctuates under different conditions. This information is critical for understanding its interactions with other molecules, such as in a biological system or a material matrix.
Spectroscopic Property Simulations (UV-Vis, NMR, IR)
Computational methods can also be used to simulate various spectroscopic properties of this compound, providing a powerful complement to experimental characterization. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. researchgate.net This allows for the assignment of experimental absorption bands to specific electronic excitations within the molecule.
NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these calculated shifts with experimental data can help to confirm the molecular structure and assign specific resonances.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be used to simulate its infrared (IR) spectrum. nih.gov This is invaluable for interpreting experimental IR spectra and assigning specific absorption bands to the vibrational modes of the molecule.
By combining these computational approaches, a comprehensive and detailed understanding of the electronic and molecular properties of this compound can be achieved, guiding its further investigation and potential applications.
Solvent Effects on Electronic Structure and Reactivity
In studies of analogous compounds, solvents have been shown to influence electronic properties through various mechanisms. These include general effects, related to the solvent's polarity and polarizability, and specific interactions, such as the formation of hydrogen bonds between the solute and solvent molecules. researchgate.net The polarity of the solvent can affect the energy levels of the ground and excited states of a molecule, often leading to shifts in absorption and emission spectra, a phenomenon known as solvatochromism. scispace.comsemanticscholar.org For instance, in related amino-substituted aromatic systems, an increase in solvent polarity can induce a red shift (a shift to longer wavelengths) in the fluorescence emission, which is indicative of an enhanced intramolecular charge transfer (ICT) in the excited state. scispace.comsemanticscholar.org
Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to model these solvent effects. researchgate.netnih.govelsevierpure.com These calculations can predict changes in the electronic transition energies and oscillator strengths in the presence of different solvent environments, often modeled using continuum models or by including explicit solvent molecules. Such studies on related structures have helped to elucidate the nature of the excited states and the influence of solvent on their properties. researchgate.net
However, for this compound specifically, there is a lack of published data from such theoretical investigations. A study on a fluorescent dibenzofuran α-amino acid, a related but different structure, noted that the compound exhibited minimal sensitivity to solvent polarity. nih.gov Without specific studies on this compound, it is not possible to present detailed research findings or data tables on how its electronic structure and reactivity are modulated by different solvents. Further computational and experimental work would be required to characterize these specific interactions and their consequences.
Exploration of Advanced Material Applications
Role in Organic Electronic Materials
3-Amino-N-phenyldibenzo[b,d]furan is recognized commercially as a material for organic electronics, particularly for use in Organic Light-Emitting Diodes (OLEDs). The fusion of the electron-rich aromatic amine with the stable dibenzofuran (B1670420) moiety provides a robust platform for designing materials with tailored electronic and photophysical properties.
The primary application of this compound in organic electronics is as a component in OLEDs. The N-phenylamino group is a classic functional group used in hole-transporting layers (HTLs) and as a core component of emissive materials. The dibenzofuran unit contributes to a high triplet energy and good thermal stability, which are crucial for device longevity and efficiency.
Research into derivatives of this scaffold highlights its potential. For instance, a complex blue emitter designed from a similar dibenzofuran-amine core, 8-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-N,N-bis(4-(tert-butyl)phenyl)dibenzo[b,d]furan-2-amine, has been synthesized and incorporated into a model OLED. acs.org This device exhibited promising performance, achieving a maximum external quantum efficiency (EQE) of 4.9% with a distinct blue emission and minimal efficiency roll-off at higher brightness levels. acs.org This demonstrates the utility of the aminodibenzofuran framework in creating efficient and stable emitters for display and lighting technologies. acs.org
Furthermore, the inherent fluorescence of the dibenzofuran structure suggests that this compound and its derivatives could serve as fluorescent probes. The photophysical properties of such compounds can be sensitive to their local environment, making them potentially useful for sensing and imaging applications in biological or chemical systems.
The molecular structure of this compound is conducive to efficient charge transport, a critical property for OLEDs and other organic electronic devices. The compound is classified as an aromatic amine, a family of materials renowned for their hole-transporting capabilities. The nitrogen atom's lone pair of electrons can effectively stabilize positive charges (holes), facilitating their movement through the material under an applied electric field.
The rigid and planar dibenzofuran backbone ensures significant orbital overlap between adjacent molecules in a thin film, which is essential for charge hopping. The combination of the N-phenylamino group (hole-transporting moiety) and the dibenzofuran core (stable, high-energy scaffold) results in favorable optoelectronic properties. While specific experimental values for the parent compound are not widely published, studies on derivatives provide insight into its expected performance.
Table 1: Optoelectronic Properties of a Related Dibenzofuran-Amine Emitter
| Property | Value | Reference |
|---|---|---|
| Emitter Compound | 8-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-N,N-bis(4-(tert-butyl)phenyl)dibenzo[b,d]furan-2-amine | acs.org |
| Max. External Quantum Efficiency (EQE) | 4.9% | acs.org |
This data underscores the potential of the this compound scaffold in developing materials with the specific electronic and light-emitting characteristics required for advanced devices. acs.org
Scaffold for Complex Molecular Architectures
Beyond its direct use in thin-film devices, this compound serves as a valuable building block, or scaffold, for the synthesis of larger, more complex functional molecules. The presence of a reactive N-H bond on the amino group provides a synthetic handle for elaboration.
Polycyclic aromatic hydrocarbons (PAHs) are a major class of materials studied for their unique electronic and optical properties. researchgate.net this compound can be used as a precursor to create larger, custom-designed PAHs. The secondary amine is a key functional group that can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing it to be linked to other aromatic fragments.
This synthetic versatility enables chemists to extend the π-conjugated system of the molecule by attaching additional aromatic rings. This process is fundamental to tuning the material's properties, such as its absorption and emission wavelengths, energy levels (HOMO/LUMO), and charge carrier mobility. Modern synthetic methods, including palladium-catalyzed annulation techniques, are employed to construct complex PAHs from smaller aromatic units, a strategy for which this compound is well-suited. rsc.org
The reactive amine functionality of this compound opens pathways to the synthesis of novel functional polymers. The N-H group can react with appropriate comonomers to be incorporated into polymer backbones, such as polyamides or polyimides. The resulting polymers would benefit from the inherent thermal stability and electronic properties of the dibenzofuran unit, potentially leading to high-performance plastics with applications in electronics or aerospace.
Additionally, the nitrogen atom in the amino group can act as a ligand, donating its lone pair of electrons to coordinate with metal ions. This allows for the design and synthesis of a wide range of metal-organic frameworks (MOFs) and coordination compounds. Such materials are of great interest for their potential applications in catalysis, gas storage, and chemical sensing, where the properties of both the organic ligand (the dibenzofuran derivative) and the metal center can be synergistically exploited.
Q & A
Q. What synthetic methodologies are most effective for producing 3-Amino-N-phenyldibenzo[b,d]furan with high purity?
To synthesize this compound, key steps include:
- Hydroxylation and Protection : Begin with hydroxylation of dibenzofuran derivatives, followed by protection of hydroxyl groups using agents like chlorodifluoromethane in the presence of anhydrous potassium carbonate .
- Formylation : Use dichloromethyl methylether or α,α-dichloromethylmethylether with tin(IV) chloride as a catalyst at low temperatures (-30–0°C) to introduce formyl groups .
- Nitration : Employ concentrated sulfuric and nitric acids under controlled conditions (0–25°C) to minimize side reactions and maximize nitro-group incorporation .
Critical Note : Monitor reaction progress via TLC or HPLC to optimize yields (70–98%) and purity.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Mass Spectrometry (MS) : Use electron ionization MS to confirm molecular weight (183.2060 g/mol) and fragmentation patterns, as standardized by NIST .
- FT-IR Spectroscopy : Analyze functional groups (e.g., NH₂, C=O) using B3LYP/6-31G(d,p) DFT calculations to correlate experimental and theoretical vibrational modes .
- NMR : Employ ¹H/¹³C NMR to resolve aromatic proton environments and confirm substitution patterns on the dibenzofuran core .
Q. How can chromatographic challenges in separating dibenzofuran derivatives be addressed?
- Column Selection : Use reverse-phase C18 columns with mobile phases optimized for polar amino groups (e.g., acetonitrile/water with 0.1% formic acid).
- Sample Prep : Derivatize amino groups with trifluoroacetic anhydride to reduce polarity and improve peak resolution .
Advanced Research Questions
Q. How do structural modifications at the amino group influence pharmacological activity?
- Case Study : Replacing the amino group with triazole moieties in dibenzo[b,d]furan derivatives enhances anti-tubercular activity (IC₅₀: 0.2–1.6 µg/mL) by improving target binding to Mycobacterium tuberculosis enzymes .
- Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like PDE4 or cytochrome P450 enzymes, followed by in vitro validation .
Q. What analytical strategies distinguish exogenous vs. endogenous dibenzofuran derivatives in biological systems?
- Isotope Labeling : Administer ¹³C₄-labeled furan analogs to rats and quantify urinary metabolites via GC-MS. This allows differentiation between externally administered compounds (¹³C₄-metabolites) and background exposure (¹²C-metabolites) .
- Statistical Modeling : Apply linear regression to correlate administered doses with metabolite excretion rates (R² > 0.95) and calculate probable daily intakes (PDIs) for risk assessment .
Q. What environmental persistence mechanisms are observed in halogenated dibenzofuran analogs?
- Bioaccumulation : Chlorinated derivatives (e.g., 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan) exhibit logP values >4, indicating lipid solubility and potential accumulation in aquatic organisms .
- Biodegradation : Screen microbial consortia (e.g., Pseudomonas spp.) for degradation pathways via LC-QTOF-MS to identify intermediate metabolites like hydroxylated or dechlorinated products .
Q. How can contradictory data on furan toxicity be resolved in mechanistic studies?
- Controlled Exposure Models : Use in vitro hepatocyte assays with precise furan dosing (0.1–10 µM) to quantify DNA adduct formation (e.g., via ³²P-postlabeling) while controlling for confounding factors like oxidative stress .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify dose-dependent pathways (e.g., CYP2E1 activation vs. glutathione depletion) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Step | Reagents/Conditions | Yield (%) | Purity Control Method |
|---|---|---|---|
| Hydroxylation | HBr in glacial acetic acid, 50–100°C | 90–98 | TLC (Silica GF254) |
| Difluoromethylation | Chlorodifluoromethane, K₂CO₃, DMF, 50–100°C | 70–75 | HPLC (C18 column) |
| Nitration | HNO₃/H₂SO₄, 0–25°C, 3–8 hrs | 90–98 | GC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
